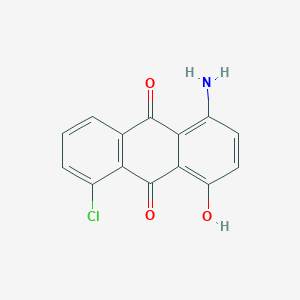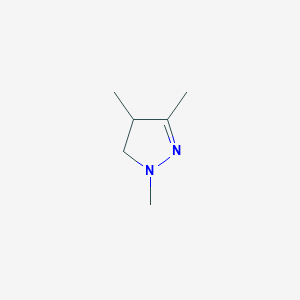![molecular formula C12H14N2 B087261 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 10252-99-0](/img/structure/B87261.png)
6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
Overview
Description
6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Systems : Groves et al. (1987) described the synthesis of new heterocyclic systems derived from a compound closely related to 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, highlighting its utility in creating new chemical entities (Groves, Ralph, & Temple, 1987).
Anticancer Activity : Rasal et al. (2020) synthesized derivatives bearing the benzimidazole moiety and evaluated them for anticancer activity. This shows the potential of this compound derivatives in cancer treatment (Rasal, Sonawane, & Jagtap, 2020).
Antimicrobial and Anthelmintic Activities : Shetgiri and Kokitkar (1999) explored compounds synthesized from 2,3-dimethyl-1H-pyrrolo[1,2-a]benzimidazole for their antimicrobial and anthelmintic activities, indicating its potential in developing new antimicrobial agents (Shetgiri & Kokitkar, 1999).
Anticonvulsant Properties : Chimirri et al. (2001) investigated the anticonvulsant properties of 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives, which implies the potential of this compound in the treatment of epilepsy (Chimirri et al., 2001).
Cardiotonic Agents : Mertens et al. (1987) synthesized a novel class of compounds including 6,7-dihydro-3H,5H-pyrrolo[2,3-f]benzimidazol-6-ones, exhibiting potential as cardiotonic agents, which could be beneficial in heart diseases (Mertens et al., 1987).
DNA Cleaving Agents : Islam et al. (1991) studied compounds based on the pyrrolo[1,2-a]benzimidazole ring system, including derivatives of this compound, as DNA-cleaving agents with potential use in cancer therapy (Islam, Skibo, Dorr, & Alberts, 1991).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
This interaction could potentially inhibit or enhance the target’s activity, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Based on the biological activities exhibited by similar compounds, it can be inferred that the compound may affect a variety of pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular level, including inhibiting microbial growth, reducing inflammation, inhibiting viral replication, inhibiting fungal growth, reducing oxidation, inhibiting tumor growth, and inhibiting kinase activity .
Biochemical Analysis
Biochemical Properties
Compounds within the pyrrolopyrazine family have been shown to interact with various enzymes and proteins . These interactions can lead to a variety of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Cellular Effects
Related compounds have been shown to have potent anti-necroptotic activity in both human and mouse cellular assays . They also exhibited potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) .
Molecular Mechanism
The molecular mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives, a related compound, has been studied. The representative compound displayed potent anti-necroptotic activity and exhibited potent inhibitory activity against RIPK1 . Molecular docking studies suggested that the compound could effectively bind to the allosteric pocket of RIPK1 and serve as a type III inhibitor .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have potent anti-necroptotic activity in both human and mouse cellular assays .
Dosage Effects in Animal Models
Related compounds have been shown to have potent anti-necroptotic activity in both human and mouse cellular assays .
Metabolic Pathways
Related compounds have been shown to have potent anti-necroptotic activity in both human and mouse cellular assays .
Transport and Distribution
Related compounds have been shown to have potent anti-necroptotic activity in both human and mouse cellular assays .
Subcellular Localization
Related compounds have been shown to have potent anti-necroptotic activity in both human and mouse cellular assays .
Properties
IUPAC Name |
6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-6-10-11(7-9(8)2)14-5-3-4-12(14)13-10/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQHHLTWJGGPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3CCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


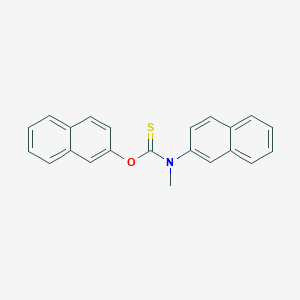
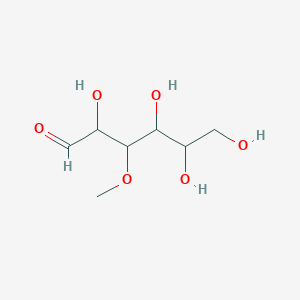
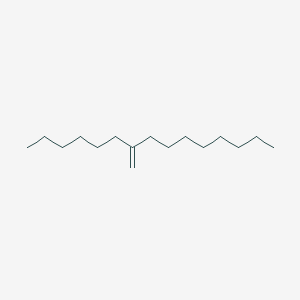
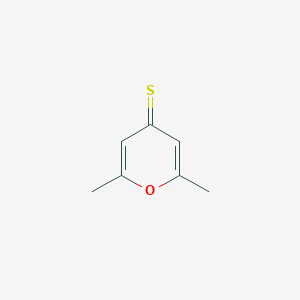
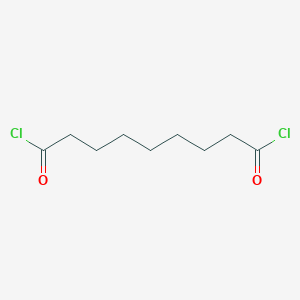
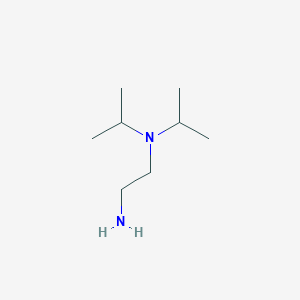

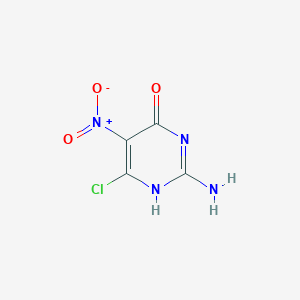

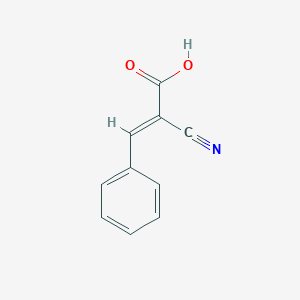
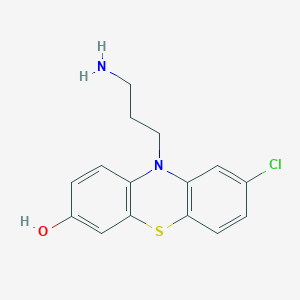
![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
